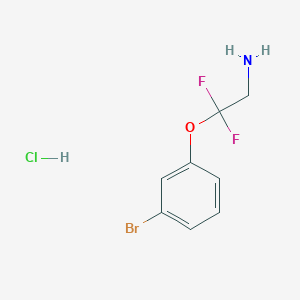

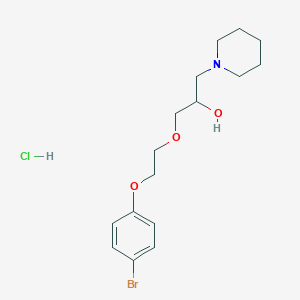

![molecular formula C14H11BrCl2O3S B2472433 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol CAS No. 477859-20-4](/img/structure/B2472433.png)

2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds such as bromophenols are typically produced by electrophilic halogenation of phenol with bromine .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation. The most common type is electrophilic substitution .Applications De Recherche Scientifique

Electrochemical Synthesis

- Electrochemical Synthesis and Regioselective Protocol : The electrochemical synthesis of derivatives related to 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol has been explored. This includes the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives through anodic oxidation in a water/ethanol mixture, demonstrating a mild and efficient synthesis method avoiding toxic reagents (Sharafi-kolkeshvandi et al., 2016).

Hydrogen Bonding Studies

- Complex Formation with Electron Donors : Research on the hydrogen bonding between halogenated alcohols, similar to 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol, and various electron donors has been conducted. This provides insights into the molecular interactions and properties of such compounds (Ruostesuo et al., 1988).

Synthesis Methods

- Synthesis of Derivatives : Various methods have been developed to synthesize derivatives of compounds structurally related to 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol. This includes the preparation of compounds from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine (Wang Jin-peng, 2013).

Structural and Electronic Effects

- Asymmetric Catalysis and Structural Effects : The structural and electronic effects in asymmetric catalysis using titanium(IV) complexes of N-sulfonylated β-amino alcohols, related to 2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol, have been studied. This provides valuable information on the influence of electronic properties on catalytic reactions (Wu & Gau, 2003).

Applications in Biotransformation

- Biotransformation for Chiral Synthesis : A study on the biotransformation of related chlorophenyl ethanol compounds by Acinetobacter sp. for the enantioselective synthesis of a chiral intermediate highlights the potential of microbial catalysis in producing chiral compounds (Miao et al., 2019).

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfonyl-1-(3,4-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrCl2O3S/c15-10-2-4-11(5-3-10)21(19,20)8-14(18)9-1-6-12(16)13(17)7-9/h1-7,14,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZPUQHEIHPTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]chromene-2-carboxamide](/img/structure/B2472350.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472354.png)

![(3,3-Difluorocyclobutyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2472355.png)

![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)

![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2472363.png)

![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)